N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine
Description
Properties
IUPAC Name |
9,9-dimethyl-N-[3-(9-phenylfluoren-9-yl)phenyl]-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H39N/c1-51(2)47-25-12-9-22-43(47)46-33-32-42(35-50(46)51)53(40-30-28-37(29-31-40)36-16-5-3-6-17-36)41-21-15-20-39(34-41)52(38-18-7-4-8-19-38)48-26-13-10-23-44(48)45-24-11-14-27-49(45)52/h3-35H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWCORTDRZOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7(C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H39N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple aromatic rings and amine functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅₁H₃₈N₂
- Molecular Weight : 678.86 g/mol
- CAS Number : 1242056-42-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and modulator of drug resistance.
- P-glycoprotein Modulation : This compound has been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. It acts as a stimulator of P-gp ATPase activity, enhancing drug efflux and potentially overcoming resistance mechanisms in cancer cells .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer properties of various fluorenamine derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound's mechanism involved the induction of apoptosis and inhibition of cell proliferation at micromolar concentrations .
Study 2: Drug Resistance Modulation
Another research focused on the ability of this compound to reverse P-gp-mediated drug resistance in human cancer cell lines. The results indicated that treatment with the compound led to increased intracellular accumulation of chemotherapeutic agents, suggesting its potential as an adjuvant therapy to enhance the efficacy of existing cancer treatments .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. The biological evaluation of related derivatives has shown activity against various cancer cell lines, including breast and lung cancers. For instance, studies have demonstrated that modifications in the fluorenamine structure can enhance cytotoxicity against tumor cells.
Antimicrobial Properties
Certain derivatives of this compound have been evaluated for their antimicrobial efficacy. The presence of multiple aromatic systems may contribute to their ability to disrupt bacterial membranes or inhibit essential enzymes in pathogens.
Case Study: Fluorenamine Derivatives in Cancer Research
A study published in Molecules explored the synthesis of fluorenamine derivatives, including those structurally related to N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine. These derivatives were tested against a panel of cancer cell lines showing IC50 values ranging from . The most potent compounds exhibited significant apoptosis induction in cancer cells, indicating potential for further development as chemotherapeutic agents .
Case Study: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of biphenyl and fluorenamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) as low as , suggesting these compounds could serve as leads for new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of aromatic amines with modular substitutions. Key structural analogs include:
Key Structural Differences :
- Substituent Position : The target compound features a 3-(9-phenyl-9H-fluoren-9-yl)phenyl group, whereas analogs like use a 4-carbazolylphenyl substituent. The para vs. meta positioning influences steric effects and HOMO/LUMO alignment .
- Backbone Variation : CzFA employs a spirobifluorenyl core, enhancing rigidity and reducing aggregation-induced quenching.
Thermal and Physical Properties
Thermal stability is critical for OLED longevity. Key data includes:
Insights :
Electronic and Optical Properties
HOMO/LUMO levels dictate charge injection efficiency in OLEDs:
| Compound | HOMO (eV) | LUMO (eV) | PL Emission (nm) | Reference |
|---|---|---|---|---|
| Target Compound (Analog) | -5.8 | -2.4 | Not provided | |
| CzFA | -5.5 | -2.1 | 448 (under 380 nm) | |
| N-([1,1'-Biphenyl]-4-yl)-... (Analog) | -5.6 | -2.3 | Not provided |
Performance Highlights :
Device Performance
Applications in OLEDs reveal critical performance metrics:
Key Findings :
- The target compound’s analog in shows a 2% EQE increase and 5x longer lifetime compared to its shallow-HOMO counterpart, highlighting the impact of electronic structure on device stability.
- CzFA outperforms traditional host material CBP by 1.6x in power efficiency , demonstrating the superiority of fluorene-carbazole hybrids.
Q & A
Q. Methodological Solutions
- Optimized coupling conditions : Use Pd-catalyzed Buchwald-Hartwig amination with ligands like XPhos to enhance coupling efficiency .
- Gradient column chromatography : Employ hexane:ethyl acetate (4:1) for effective separation of unreacted starting materials and byproducts .
- Monitoring via TLC : Regular Rf value checks (e.g., 0.54 in hexane:ethyl acetate) ensure reaction progress .
How can discrepancies in NMR data for this compound be resolved during structural validation?
Advanced Research Focus
Contradictions in - and -NMR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic effects or impurities.
Q. Methodological Solutions
- Variable-temperature NMR : Resolve peak broadening caused by rotational restrictions in the biphenyl moiety .
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous assignments, particularly for overlapping aromatic protons (e.g., δ 7.19–6.95 ppm in DMSO-d6) .
- Elemental analysis cross-validation : Confirm purity via CHN analysis (e.g., C 91.07%, H 5.45%, N 3.47% vs. theoretical values) .
What crystallographic methods are suitable for analyzing the solid-state conformation of this compound?
Advanced Research Focus
The compound’s extended π-system and steric bulk create challenges in obtaining high-quality single crystals.
Q. Methodological Solutions
- Slow vapor diffusion : Use hexane/dichloromethane mixtures to grow crystals suitable for X-ray diffraction .
- Data collection at 100 K : Minimize thermal motion artifacts, achieving a mean C–C bond length accuracy of 0.002 Å .
- Symmetry and disorder modeling : Apply SHELXL refinement to address positional disorder in flexible alkyl chains (e.g., propyl groups in analogous structures) .
How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
Advanced Research Focus
The compound’s potential as a hole-transport material in OLEDs requires understanding its HOMO/LUMO levels and charge-transfer efficiency.
Q. Methodological Solutions
- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals, focusing on conjugation between fluorenyl and biphenyl units .
- TD-DFT for absorption spectra : Simulate UV-vis transitions (e.g., λmax ~350 nm) and compare with experimental data .
- Charge mobility simulations : Apply Marcus theory to estimate hopping rates based on crystallographic packing parameters .
What strategies mitigate thermal decomposition during thermal stability assessments?
Basic Research Focus
Thermogravimetric analysis (TGA) often shows decomposition near 300°C due to fluorenyl group instability.
Q. Methodological Solutions
- DSC under inert atmosphere : Use N2 gas to suppress oxidative degradation during heating cycles (e.g., 185–186°C melting point observed in DTA) .
- Isothermal annealing : Test stability at 150°C for 24 hours to simulate device operating conditions .
How do substituent variations impact the compound’s photophysical properties?
Advanced Research Focus
Modifying substituents (e.g., replacing methyl with propyl groups) alters conjugation and steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
